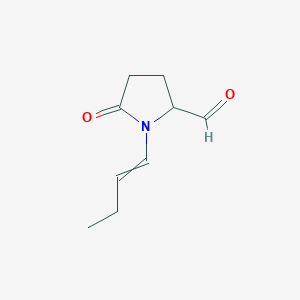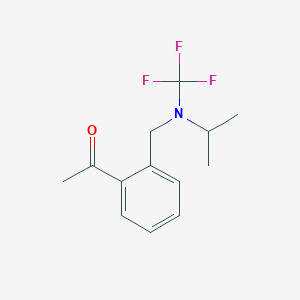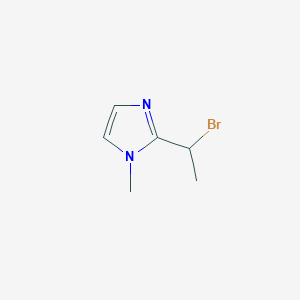![molecular formula C8H18O3Si B13957152 Methyl 3-[(trimethylsilyl)oxy]butanoate CAS No. 55590-74-4](/img/structure/B13957152.png)
Methyl 3-[(trimethylsilyl)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsiloxy)butanoic acid methyl ester is an organic compound with the molecular formula C8H18O3Si. It is a derivative of butanoic acid, where the hydroxyl group is replaced by a trimethylsiloxy group, and the carboxyl group is esterified with methanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Trimethylsiloxy)butanoic acid methyl ester can be synthesized through the esterification of 3-(trimethylsiloxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of 3-(Trimethylsiloxy)butanoic acid methyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethylsiloxy)butanoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles can be used to substitute the trimethylsiloxy group.
Major Products Formed
Hydrolysis: 3-(Trimethylsiloxy)butanoic acid and methanol.
Reduction: 3-(Trimethylsiloxy)butanol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Trimethylsiloxy)butanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylsiloxy)butanoic acid methyl ester involves its reactivity as an ester and the presence of the trimethylsiloxy group. The ester functionality allows it to undergo hydrolysis, reduction, and substitution reactions, while the trimethylsiloxy group can be a leaving group in substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-trimethylsiloxybutyric acid, trimethylsilyl ester .
- Methyl 3-trimethylsiloxy-2-butenoate .
Uniqueness
3-(Trimethylsiloxy)butanoic acid methyl ester is unique due to its specific structure, which combines the ester functionality with a trimethylsiloxy group. This combination allows for versatile reactivity and applications in various fields of research and industry .
Propiedades
Número CAS |
55590-74-4 |
|---|---|
Fórmula molecular |
C8H18O3Si |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
methyl 3-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C8H18O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h7H,6H2,1-5H3 |
Clave InChI |
FHDCVPMIQWHEAE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


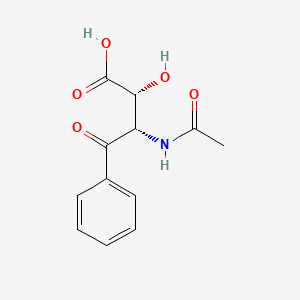
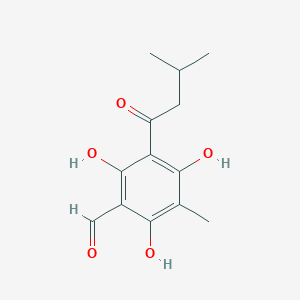
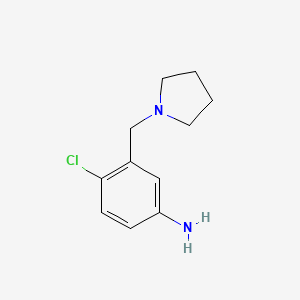
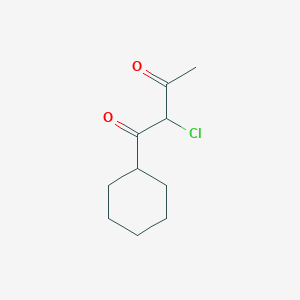
![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)

![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13957115.png)
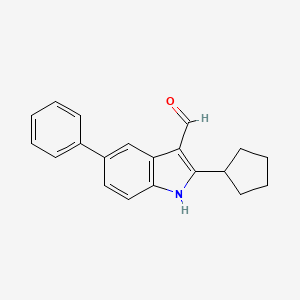
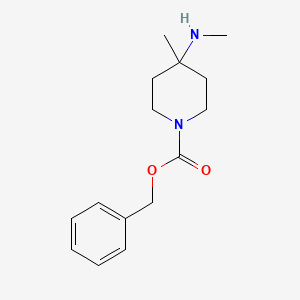
![4-[3-(2,4-Dichlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13957127.png)
